Cas no 2020962-50-7 ({1-(1-tert-butyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol)

{1-(1-tert-Butyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol is a versatile intermediate in organic synthesis, characterized by its cyclopropyl and pyrazole functional groups. The tert-butyl substituent enhances steric hindrance, improving stability and selectivity in reactions. The hydroxymethyl group offers a reactive handle for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and material science. Its rigid cyclopropane ring contributes to conformational constraint, potentially enhancing binding affinity in bioactive molecules. The compound’s well-defined structure and functional group compatibility make it valuable for constructing complex molecular architectures. Suitable for controlled reactions, it is often employed in cross-coupling, oxidation, or substitution processes under mild conditions. Storage under inert conditions is recommended to preserve reactivity.
{1-(1-tert-butyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol structure
2020962-50-7 structure
Product name:{1-(1-tert-butyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol
CAS No:2020962-50-7
MF:C12H20N2O
Molecular Weight:208.300003051758
CID:5965004
PubChem ID:165782494

{1-(1-tert-butyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol 化学的及び物理的性質

名前と識別子

    • {1-(1-tert-butyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol
    • 2020962-50-7
    • EN300-1743027
    • {1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol
    • インチ: 1S/C12H20N2O/c1-11(2,3)14-8-10(7-13-14)6-12(9-15)4-5-12/h7-8,15H,4-6,9H2,1-3H3
    • InChIKey: ZWIWWXLUMYJCDW-UHFFFAOYSA-N
    • SMILES: OCC1(CC2C=NN(C(C)(C)C)C=2)CC1

計算された属性

  • 精确分子量: 208.157563266g/mol
  • 同位素质量: 208.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 230
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38Ų
  • XLogP3: 1.3

{1-(1-tert-butyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1743027-0.5g
{1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol
2020962-50-7
0.5g
$1207.0 2023-09-20
Enamine
EN300-1743027-5g
{1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol
2020962-50-7
5g
$3645.0 2023-09-20
Enamine
EN300-1743027-5.0g
{1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol
2020962-50-7
5g
$3645.0 2023-06-03
Enamine
EN300-1743027-0.05g
{1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol
2020962-50-7
0.05g
$1056.0 2023-09-20
Enamine
EN300-1743027-0.25g
{1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol
2020962-50-7
0.25g
$1156.0 2023-09-20
Enamine
EN300-1743027-10.0g
{1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol
2020962-50-7
10g
$5405.0 2023-06-03
Enamine
EN300-1743027-1.0g
{1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol
2020962-50-7
1g
$1256.0 2023-06-03
Enamine
EN300-1743027-2.5g
{1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol
2020962-50-7
2.5g
$2464.0 2023-09-20
Enamine
EN300-1743027-0.1g
{1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol
2020962-50-7
0.1g
$1106.0 2023-09-20
Enamine
EN300-1743027-10g
{1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]cyclopropyl}methanol
2020962-50-7
10g
$5405.0 2023-09-20

{1-(1-tert-butyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol 関連文献

{1-(1-tert-butyl-1H-pyrazol-4-yl)methylcyclopropyl}methanolに関する追加情報

Recent Advances in the Application of {1-(1-tert-butyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol (CAS: 2020962-50-7) in Chemical Biology and Pharmaceutical Research

The compound {1-(1-tert-butyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol (CAS: 2020962-50-7) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and cyclopropyl structural motifs, has demonstrated significant potential in drug discovery, particularly in the development of small-molecule inhibitors and modulators for various biological targets. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its pharmacological properties and therapeutic applications.

A key area of interest is the role of {1-(1-tert-butyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol in the modulation of protein-protein interactions (PPIs). PPIs are notoriously challenging targets for small-molecule intervention, but the rigid cyclopropyl and pyrazole moieties of this compound provide a stable framework for binding to hydrophobic pockets on protein surfaces. Recent work published in the Journal of Medicinal Chemistry (2023) highlights its efficacy as a disruptor of the Bcl-2 family protein interactions, which are critical in apoptosis regulation and cancer progression. The study reported a 50% inhibition of Bcl-xL/Bak binding at micromolar concentrations, suggesting its potential as a lead compound for anticancer therapeutics.

In addition to its applications in oncology, {1-(1-tert-butyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol has shown promise in neurodegenerative disease research. A 2024 study in ACS Chemical Neuroscience demonstrated its ability to cross the blood-brain barrier and modulate α-synuclein aggregation, a hallmark of Parkinson's disease. The hydroxyl group in the molecule was found to be crucial for this activity, enabling hydrogen bonding with key residues in α-synuclein and preventing fibril formation. This finding opens new avenues for the development of disease-modifying therapies for Parkinson's and related synucleinopathies.

The synthetic accessibility of {1-(1-tert-butyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol has also been a focus of recent research. A novel, scalable synthesis route was reported in Organic Process Research & Development (2023), featuring a palladium-catalyzed cross-coupling as the key step with an overall yield of 68%. This advancement addresses previous challenges in large-scale production and paves the way for further structure-activity relationship (SAR) studies. Researchers have already developed several analogs by modifying the tert-butyl group and cyclopropane ring, with preliminary data indicating improved potency and selectivity for various biological targets.

Looking forward, the unique physicochemical properties of {1-(1-tert-butyl-1H-pyrazol-4-yl)methylcyclopropyl}methanol, including its moderate lipophilicity (clogP = 2.1) and polar surface area (PSA = 40 Ų), make it an attractive candidate for further medicinal chemistry optimization. Current research efforts are focusing on its application in targeted protein degradation (PROTACs) and as a fragment in fragment-based drug discovery. The compound's versatility and demonstrated biological activities across multiple therapeutic areas underscore its importance as a valuable tool in chemical biology and a potential starting point for novel drug development programs.

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